Acetamide, N-hexyl-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-hexyl-N-nitroso-: is an organic compound with the molecular formula C8H17NO It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by a hexyl group and a nitroso group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-hexyl-N-nitroso- typically involves the reaction of hexylamine with acetic anhydride to form N-hexylacetamide. This intermediate is then subjected to nitrosation using nitrous acid or other nitrosating agents to yield Acetamide, N-hexyl-N-nitroso-.
Industrial Production Methods: Industrial production methods for Acetamide, N-hexyl-N-nitroso- are not well-documented in the literature. the general approach would involve large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetamide, N-hexyl-N-nitroso- can undergo oxidation reactions, where the nitroso group can be converted to a nitro group.
Reduction: The nitroso group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-hexyl-N-nitroacetamide.
Reduction: Formation of N-hexylacetamide.
Substitution: Various substituted acetamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, N-hexyl-N-nitroso- is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds which are valuable intermediates in the synthesis of various organic molecules.
Biology: In biological research, nitroso compounds are studied for their potential mutagenic and carcinogenic properties. Acetamide, N-hexyl-N-nitroso- can be used as a model compound to study these effects.
Industry: In the industrial sector, Acetamide, N-hexyl-N-nitroso- can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Acetamide, N-hexyl-N-nitroso- involves the interaction of the nitroso group with various biological molecules. The nitroso group can undergo redox reactions, releasing nitric oxide, which is a signaling molecule involved in various physiological processes. The compound can also form adducts with proteins and nucleic acids, potentially leading to mutagenic effects.
Vergleich Mit ähnlichen Verbindungen
N-Hexylacetamide: Lacks the nitroso group, making it less reactive in redox reactions.
N-Nitroso-N-methylurea: Another nitroso compound, but with different alkyl groups, leading to different reactivity and applications.
N-Nitrosodimethylamine: A well-known nitroso compound with significant biological activity, used as a reference in toxicological studies.
Eigenschaften
CAS-Nummer |
14300-07-3 |
---|---|
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
N-hexyl-N-nitrosoacetamide |
InChI |
InChI=1S/C8H16N2O2/c1-3-4-5-6-7-10(9-12)8(2)11/h3-7H2,1-2H3 |
InChI-Schlüssel |
SJVYMVJPJCDMKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(C(=O)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.